molecular formula C5H8N4O B077111 2,6-diamino-5-methyl-1H-pyrimidin-4-one CAS No. 13265-40-2

2,6-diamino-5-methyl-1H-pyrimidin-4-one

Cat. No. B077111
CAS RN: 13265-40-2
M. Wt: 140.14 g/mol
InChI Key: JCNPMQHGAMNNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diamino-5-methyl-1H-pyrimidin-4-one, also known as MAP, is a compound that has gained significant attention in the field of scientific research due to its unique properties. MAP is a pyrimidine derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.

Mechanism Of Action

The mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to interact with DNA and RNA through hydrogen bonding and π-π stacking interactions. This interaction can lead to changes in the structure and function of nucleic acids, which can have various effects on biological systems.

Biochemical And Physiological Effects

2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various biochemical and physiological effects, including inhibition of tumor cell growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have antioxidant properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one in lab experiments is its stability and ease of handling. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one can be easily synthesized using various methods, making it readily available for research. However, one limitation of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2,6-diamino-5-methyl-1H-pyrimidin-4-one, including the development of novel therapeutic agents based on its unique properties, the exploration of its potential as a diagnostic tool for various diseases, and the investigation of its role in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one and its effects on biological systems.

Synthesis Methods

2,6-diamino-5-methyl-1H-pyrimidin-4-one can be synthesized using various methods, including the reaction of 2,4,6-trichloropyrimidine with methanol and ammonia, or the reaction of 2,6-dichloro-5-methylpyrimidin-4-one with ammonia. The synthesis of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various scientific research applications, including as a fluorescent probe for imaging biological systems, as a building block for the synthesis of novel compounds, and as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

2,4-diamino-5-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H5,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNPMQHGAMNNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diamino-5-methyl-1H-pyrimidin-4-one

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